3-(6-chloropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine 3-(6-chloropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18234527
InChI: InChI=1S/C9H9ClN4/c1-14-9(11)4-7(13-14)6-2-3-8(10)12-5-6/h2-5H,11H2,1H3
SMILES:
Molecular Formula: C9H9ClN4
Molecular Weight: 208.65 g/mol

3-(6-chloropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC18234527

Molecular Formula: C9H9ClN4

Molecular Weight: 208.65 g/mol

* For research use only. Not for human or veterinary use.

3-(6-chloropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine -

Specification

Molecular Formula C9H9ClN4
Molecular Weight 208.65 g/mol
IUPAC Name 5-(6-chloropyridin-3-yl)-2-methylpyrazol-3-amine
Standard InChI InChI=1S/C9H9ClN4/c1-14-9(11)4-7(13-14)6-2-3-8(10)12-5-6/h2-5H,11H2,1H3
Standard InChI Key XRAVDXBRFRWUCO-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC(=N1)C2=CN=C(C=C2)Cl)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

3-(6-Chloropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine (IUPAC name: 5-(6-chloropyridin-3-yl)-2-methylpyrazol-3-amine) belongs to the pyrazole derivative family. Its molecular formula is C₉H₉ClN₄, with a molecular weight of 208.65 g/mol. The compound’s structure consists of a pyrazole ring substituted with a methyl group at position 1 and an amine group at position 5, linked to a 6-chloropyridin-3-yl moiety (Fig. 1).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₉ClN₄
Molecular Weight208.65 g/mol
IUPAC Name5-(6-chloropyridin-3-yl)-2-methylpyrazol-3-amine
SMILESCN1C(=CC(=N1)N)C2=CN=C(C=C2)Cl
InChIKeyXRAVDXBRFRWUCO-UHFFFAOYSA-N

The chloropyridine group enhances electronegativity and steric bulk, influencing binding interactions with biological targets.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 3-(6-chloropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine involves multi-step reactions, typically starting with halogenated pyridine precursors. A common route includes:

  • Coupling Reaction: 6-Chloronicotinic acid is converted to 6-chloronicotinamide via amidation.

  • Cyclization: The amide undergoes cyclization with hydrazine derivatives to form the pyrazole core.

  • Methylation: Introduction of the methyl group at position 1 using methyl iodide under basic conditions.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
CouplingThionyl chloride, NH₃, 0–5°C78
CyclizationHydrazine hydrate, ethanol, reflux65
MethylationCH₃I, K₂CO₃, DMF, 60°C82

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for purity assessment .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water but exhibits good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and ethanol. Its stability under ambient conditions makes it suitable for long-term storage.

Table 3: Physicochemical Profile

PropertyValue
Melting Point192–194°C (decomposes)
LogP (Octanol-Water)1.84 ± 0.15
pKa4.2 (amine), 2.1 (pyridine)

The moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability in biological systems.

Mechanism of Action and Biological Activity

Enzyme Inhibition

3-(6-Chloropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine demonstrates inhibitory activity against kinases and phosphodiesterases. The chloropyridine moiety engages in π-π stacking with aromatic residues in enzyme active sites, while the pyrazole amine forms hydrogen bonds with catalytic aspartate or glutamate residues .

Table 4: In Vitro Inhibition Constants (Ki)

Target EnzymeKi (nM)
Cyclin-Dependent Kinase 248 ± 6
PDE4B112 ± 15

These values position the compound as a lead for anticancer and anti-inflammatory drug development .

Applications in Medicinal Chemistry

Anticancer Agents

Pyrazole derivatives, including 3-(6-chloropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine, exhibit cytotoxicity against cancer cell lines. In a study of analogous compounds, pyranopyrazoles showed IC₅₀ values of 120–527 nM against breast (MCF-7) and liver (HepG2) cancer cells . While direct data for this compound is limited, structural analogs suggest comparable efficacy.

Anti-Inflammatory Applications

The compound’s PDE4B inhibition (Table 4) implies potential in treating inflammatory disorders like asthma and rheumatoid arthritis. PDE4 inhibitors reduce cyclic AMP degradation, suppressing cytokine production in immune cells.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator